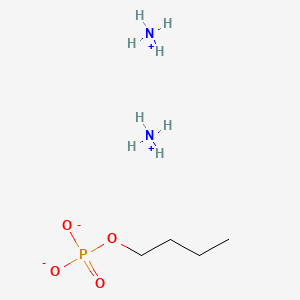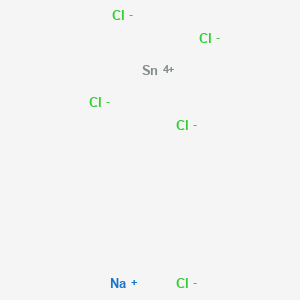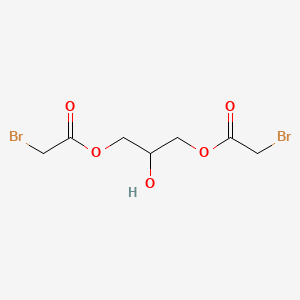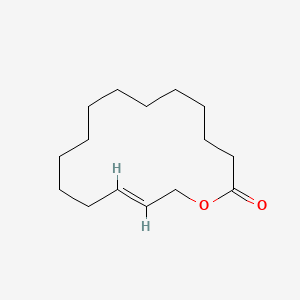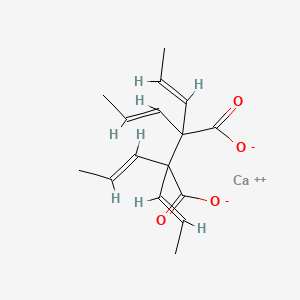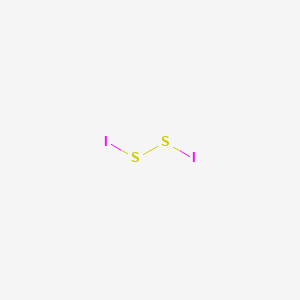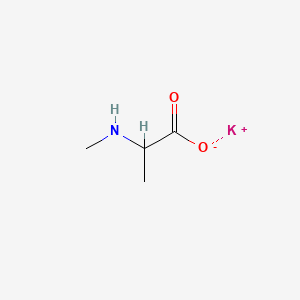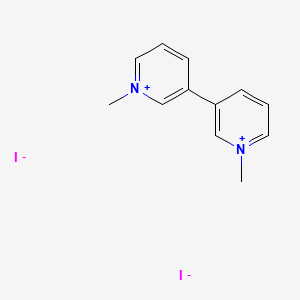
1,1'-Dimethyl-3,3'-bipyridinium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dimethyl-3,3’-bipyridinium diiodide is a bipyridinium salt known for its redox properties. It is a derivative of bipyridine, where two nitrogen atoms are quaternized with methyl groups, and the compound is paired with iodide ions. This compound is of interest due to its applications in various fields, including electrochemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Dimethyl-3,3’-bipyridinium diiodide can be synthesized through the quaternization of 3,3’-bipyridine with methyl iodide. The reaction typically involves heating 3,3’-bipyridine with an excess of methyl iodide in an appropriate solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete quaternization .
Industrial Production Methods: Industrial production of 1,1’-Dimethyl-3,3’-bipyridinium diiodide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions: 1,1’-Dimethyl-3,3’-bipyridinium diiodide undergoes several types of chemical reactions, including:
Redox Reactions: It can participate in reversible one- and two-electron reduction processes, making it useful in redox flow batteries and electrochemical applications.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions:
Redox Reactions: Common reagents include reducing agents like sodium dithionite or electrochemical reduction under controlled potential.
Substitution Reactions: Nucleophiles such as thiols or amines can be used under mild conditions to replace the iodide ions.
Major Products:
科学的研究の応用
1,1’-Dimethyl-3,3’-bipyridinium diiodide has several scientific research applications:
Electrochemistry: It is used in redox flow batteries due to its stable redox properties.
Materials Science: The compound is employed in the development of electrochromic devices and molecular machines.
Biology and Medicine: Research is ongoing to explore its potential in biological systems, particularly in redox biology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,1’-Dimethyl-3,3’-bipyridinium diiodide primarily involves its redox properties. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, it can interact with redox-active enzymes and proteins, influencing cellular redox states and signaling pathways . The molecular targets include various oxidoreductases and electron transport chain components .
類似化合物との比較
1,1’-Dimethyl-4,4’-bipyridinium diiodide (Paraquat): Known for its herbicidal properties, it is structurally similar but has different applications.
1,1’-Dimethyl-2,2’-bipyridinium diiodide: Another bipyridinium derivative with distinct electrochemical properties.
Uniqueness: 1,1’-Dimethyl-3,3’-bipyridinium diiodide is unique due to its specific redox behavior and stability, making it particularly suitable for applications in redox flow batteries and electrochemical devices .
特性
CAS番号 |
63095-07-8 |
|---|---|
分子式 |
C12H14I2N2 |
分子量 |
440.06 g/mol |
IUPAC名 |
1-methyl-3-(1-methylpyridin-1-ium-3-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-7-3-5-11(9-13)12-6-4-8-14(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
KAVDRLAIOOZVPH-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=CC=CC(=C1)C2=C[N+](=CC=C2)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)

